molecular formula C13H23NO4 B037702 Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 664364-29-8

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B037702
CAS No.: 664364-29-8
M. Wt: 257.33 g/mol
InChI Key: PIDOQUSXCYDMQD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and ethyl oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of bioactive compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with enzymes or other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its pyrrolidine ring provides distinct chemical properties compared to similar compounds with different ring structures .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 664364-29-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption expected due to its structure .

The compound is believed to interact with various biological targets, potentially influencing metabolic pathways. Its structure suggests that it may function as a prodrug, which is activated through metabolic processes in the body. The ethoxy and carbonyl groups could play significant roles in its reactivity and interaction with biological macromolecules.

Antitumor Activity

Some studies have explored the antitumor potential of pyrrolidine derivatives. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although direct evidence for this compound is sparse, its structural analogs provide a basis for further investigation into its antitumor effects .

Case Studies and Research Findings

  • Study on Related Compounds :
    • A study published in MDPI examined the biological activity of pyrrolidine derivatives, noting their potential in drug development due to favorable pharmacokinetic properties and low toxicity profiles. The findings suggest that modifications in the side chains can significantly enhance biological activity .
  • Synthesis and Biological Evaluation :
    • Another research paper highlighted the synthesis of various pyrrolidine-based compounds and their evaluation against cancer cell lines. Although this compound was not specifically tested, the results indicate that similar compounds showed promising cytotoxicity against multiple cancer types .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
This compound664364-29-8Potential antimicrobial and antitumor effects
Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate384830-13-1Antimicrobial activity demonstrated
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonateNot specifiedAnticancer properties reported

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOQUSXCYDMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572247
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664364-29-8
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664364-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A flask was charged with EtOH (700 ml), tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (246 g, 965 mmol) and Pd/C (40 g). Then the flask was charged with H2 (3 L). The resulting solution was stirred overnight. The reaction mixture was filtered and concentrated to afford tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate as a colorless oil.
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